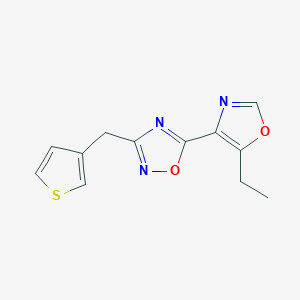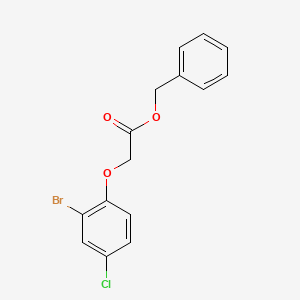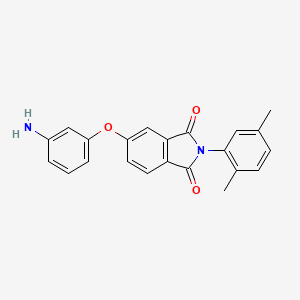![molecular formula C16H23N3O2 B5205960 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one](/img/structure/B5205960.png)
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one, also known as PDPAC, is a synthetic compound that belongs to the class of chromenone derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Mechanism of Action
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one is a selective inhibitor of PKC, which is a family of serine/threonine kinases that play a critical role in intracellular signal transduction pathways. PKC is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cellular processes that are dependent on PKC activity.
Biochemical and Physiological Effects:
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one also exhibits anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory diseases. Additionally, 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one has been shown to modulate the activity of ion channels, such as voltage-gated potassium channels, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one is a useful tool compound for studying the role of PKC in various cellular processes. It is highly selective for PKC and does not inhibit other kinases. 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one is also relatively stable and can be stored for long periods of time. However, 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the activity of endogenous PKC inhibitors. Additionally, 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one may have off-target effects on other cellular processes, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one. One area of research is the development of new PKC-targeted therapeutic agents based on the structure of 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one. Another area of research is the investigation of the role of PKC in various disease states, such as cancer and neurological disorders. Additionally, the development of new methods for the synthesis and purification of 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one may lead to improved yields and purity of the compound.
Synthesis Methods
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one can be synthesized by the condensation reaction of 3-acetyl-4-hydroxycoumarin with diethylamino-propylamine in the presence of acetic anhydride and triethylamine. The reaction yields a yellow crystalline solid, which can be purified by recrystallization from ethanol. The purity of the synthesized compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-amino-4-{[3-(diethylamino)propyl]amino}-2H-chromen-2-one has been used as a tool compound to study the role of protein kinase C (PKC) in various cellular processes, such as cell proliferation, differentiation, and apoptosis. It has also been used to investigate the mechanism of action of other PKC inhibitors and to develop new PKC-targeted therapeutic agents.
properties
IUPAC Name |
3-amino-4-[3-(diethylamino)propylamino]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-3-19(4-2)11-7-10-18-15-12-8-5-6-9-13(12)21-16(20)14(15)17/h5-6,8-9,18H,3-4,7,10-11,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZKNPXOAPJJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=C(C(=O)OC2=CC=CC=C21)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-[3-(diethylamino)propylamino]chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(3,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5205896.png)
![6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5205897.png)
![2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B5205904.png)

![2-bromo-6-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205906.png)
![3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5205911.png)
![2-iodo-7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5205913.png)
![2-[4-chloro-2-(4-thiomorpholinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5205918.png)

![(1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5205932.png)

![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-3-methylbenzamide](/img/structure/B5205955.png)